4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid
Description
This compound features a butanoic acid backbone substituted with an amino group linked to a 1,3-dioxo-indenylidene methyl moiety. The indenylidene group confers π-conjugation, while the carboxylic acid terminus enhances solubility in polar solvents.
Properties
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12(17)6-3-7-15-8-11-13(18)9-4-1-2-5-10(9)14(11)19/h1-2,4-5,8,18H,3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBIMBDUERSRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electronic Properties : Indenylidene-containing compounds exhibit broad absorption spectra (e.g., 300–600 nm), making them candidates for DSSCs .
- Solubility: Butanoic acid derivatives generally outperform benzoic acid analogs in aqueous solubility due to shorter alkyl chains .
- Reactivity: The amino group in the target compound may facilitate nucleophilic reactions or metal coordination, similar to ethyl 4-{[(inden-2-ylidene)amino}benzoate’s copper-catalyzed behavior .
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